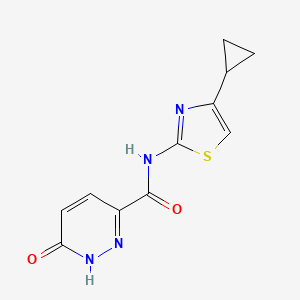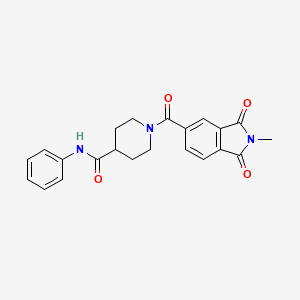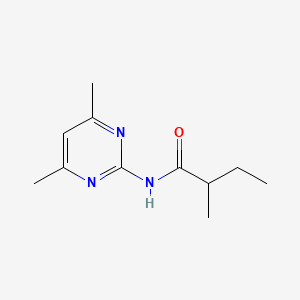
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. This molecule is a hydrazide derivative of thiophene, which is a five-membered heterocyclic ring containing a sulfur atom. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is not yet fully understood. However, it has been reported that the compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that the compound exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been reported to exhibit its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been reported to exhibit antimicrobial activity, which could be useful in the treatment of various infectious diseases. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been shown to exhibit antioxidant activity, which could be beneficial in the prevention of various oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using N'-(3-methylbutanoyl)thiophene-2-carbohydrazide in lab experiments is its potential as a cytotoxic agent against cancer cells. The compound has also shown significant antimicrobial and antioxidant activities, which could be useful in various experimental settings. However, one of the limitations of using N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N'-(3-methylbutanoyl)thiophene-2-carbohydrazide. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to explore its potential as an antimicrobial agent and develop formulations that can increase its solubility in water. Additionally, further research could be done to study the compound's antioxidant activity and its potential use in the prevention of oxidative stress-related diseases. Finally, future research could focus on the development of new derivatives of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide with improved pharmacological properties.
合成法
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been synthesized using various methods. One of the methods involves the reaction of 2-acetylthiophene with hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide as a yellow solid with a melting point of 178-180°C. Another method involves the reaction of 2-acetylthiophene with 3-methylbutyryl hydrazine in the presence of glacial acetic acid. The reaction results in the formation of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide as a yellow solid with a melting point of 175-177°C.
科学的研究の応用
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has shown potential in various scientific research applications. One of the applications is in the field of medicinal chemistry, where the compound has been studied for its anticancer activity. It has been reported that N'-(3-methylbutanoyl)thiophene-2-carbohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its antimicrobial activity, where it has shown significant activity against various bacterial and fungal strains. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been studied for its antioxidant activity, where it has shown potential as a free radical scavenger.
特性
IUPAC Name |
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)6-9(13)11-12-10(14)8-4-3-5-15-8/h3-5,7H,6H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBURJQOWYKWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)



![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)